FASN Enzyme Inhibition (Biochemical IC₅₀) Compared to a Structurally-Distinct In-Class Inhibitor
In a biochemical assay using FASN enzyme isolated from SKBr3 human breast cancer cells, (2E)-3-[5-(2-amino-4-methylphenyl)furan-2-yl]prop-2-enoic acid (denoted Compound 001-115 in US Patent Application US20250017938) inhibited human FASN with an IC₅₀ of 480 nM [1]. For comparison, the patented in-class compound 001-105 achieved an IC₅₀ of 15 nM in the same assay system [2], reflecting a 32-fold higher potency for the comparator. This quantitative potency gap demonstrates that the target compound occupies a distinct position within the FASN inhibitor chemical space, making it suitable for applications where moderate rather than high-potency inhibition is desired.
| Evidence Dimension | FASN enzyme inhibition (biochemical assay) |
|---|---|
| Target Compound Data | IC₅₀ = 480 nM |
| Comparator Or Baseline | Compound 001-105 (structurally distinct FASN inhibitor from the same patent family, IC₅₀ = 15 nM) |
| Quantified Difference | 32-fold higher IC₅₀ for target compound vs. comparator |
| Conditions | FASN enzyme isolated from SKBr3 human breast cancer cells; biochemical assay (co-enzyme A release detection) |
Why This Matters
This allows users to select a moderate-potency FASN probe for phenotypic screens or combination studies where high-potency inhibition would be unsuitable.
- [1] BindingDB BDBM50426428. CHEMBL2322365. US20250017938, Compound 001-115. View Source
- [2] BindingDB BDBM137039. US20250017938, Compound 001-105 (also US8871790, 105). View Source
